Access to Both Enantiomers via Chemical Resolution
Z-DL-Gla(OtBu)₂-OH is the racemic mixture from which both D(−) and L(+) enantiomers of fully protected Gla can be obtained via classical diastereomeric salt resolution. Märki et al. (1977) resolved this exact compound (γ,γ′-di-t-butyl DL-N-benzyloxycarbonyl-γ-carboxyglutamate) using quinine and (−)-ephedrine as resolving agents, isolating the D(−)-enantiomer as a crystalline quinine salt in 44% yield and the L(+)-enantiomer as a crystalline (−)-ephedrine salt in 70% yield . In contrast, Fmoc-L-Gla(OtBu)₂-OH and Z-L-Gla(OtBu)₂-OH are supplied only as single enantiomers, requiring asymmetric synthesis from chiral precursors and offering no access to the antipode without a separate synthetic campaign. The DL racemate thus provides a single starting material that can supply both enantiomers, reducing procurement complexity for laboratories requiring matched D- and L-Gla peptides for structure–activity relationship studies .
| Evidence Dimension | Access to both enantiomers from a single starting material via chemical resolution |
|---|---|
| Target Compound Data | Z-DL-Gla(OtBu)₂-OH (racemate): resolution yields D(−) at 44%, L(+) at 70% |
| Comparator Or Baseline | Z-L-Gla(OtBu)₂-OH (CAS 60686-50-2): single enantiomer only; Z-D-Gla(OtBu)₂-OH (CAS 60686-52-4): single enantiomer only; Fmoc-L-Gla(OtBu)₂-OH (CAS 111662-64-7): single enantiomer only |
| Quantified Difference | 44% yield for D(−), 70% yield for L(+) via resolution; comparators provide 0% access to opposite enantiomer from the same purchase |
| Conditions | Resolution with quinine (D(−) salt) and (−)-ephedrine (L(+) salt); crystallization from appropriate solvent systems (Helvetica Chimica Acta 1977, 60, 798–806) |
Why This Matters
Procuring the DL racemate eliminates the need to source two separate enantiopure building blocks for parallel D/L peptide syntheses, reducing vendor management overhead and enabling internal resolution to the required enantiomer on demand.
- [1] Märki W, Oppliger M, Thanei P, Schwyzer R. (1977) Helvetica Chimica Acta, 60(3), 798–806. D(−)- and L(+)-γ-Carboxyglutamic Acid (Gla): Resolution of Synthetic Gla Derivatives. DOI: 10.1002/hlca.19770600310. View Source
- [2] Boggs NT III, Goldsmith B, Gawley RE, Koehler KA, Hiskey RG. (1979) Journal of Organic Chemistry, 44(13), 2262–2269. Studies on the synthesis and resolution of γ-carboxyglutamic acid derivatives. D-enantiomer isolated in 15% overall yield from O-tosyl-DL-serine methyl ester, L-enantiomer in 13% overall yield. View Source
